7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One
Description
This compound features a pyrido[3,4-b]pyrazin-2(1H)-one core substituted with:
- 6-Methoxypyridin-3-yl at position 7,
- 2-(Morpholin-4-yl)ethylamino at position 3,
- 2-Propoxyethyl at position 1 .
The morpholine and propoxyethyl groups likely enhance solubility and pharmacokinetic properties, while the methoxypyridine moiety may influence target binding.
Properties
Molecular Formula |
C24H32N6O4 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
7-(6-methoxypyridin-3-yl)-3-(2-morpholin-4-ylethylamino)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C24H32N6O4/c1-3-11-33-14-10-30-21-15-19(18-4-5-22(32-2)27-16-18)26-17-20(21)28-23(24(30)31)25-6-7-29-8-12-34-13-9-29/h4-5,15-17H,3,6-14H2,1-2H3,(H,25,28) |
InChI Key |
OFRWMWHKNKWEHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCN1C2=CC(=NC=C2N=C(C1=O)NCCN3CCOCC3)C4=CN=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrido[3,4-b]pyrazin-2(1H)-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methoxy-pyridinyl, morpholinyl-ethyl, and propoxyethyl groups are introduced through various substitution reactions, often involving nucleophilic or electrophilic reagents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- involves interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The compound belongs to the pyridopyrazine family. Key comparisons include:
Structural Insights :
- The pyrido[3,4-b]pyrazinone core distinguishes the target compound from pyrazolo[3,4-d]oxazinones () and pyrido[2,3-b]pyrazines (). These cores influence electronic properties and binding interactions.
- The morpholinyl ethylamino group in the target compound may enhance solubility compared to the sulfanyl group in ’s ligand.
Substituent Effects on Bioactivity
Methoxyaryl Groups
- The target compound’s 6-methoxypyridin-3-yl group is structurally analogous to the 7-methoxyquinolin-4-yl group in ’s pyrazolopyrimidines. Methoxyaryl groups are known to improve membrane permeability and target affinity in antimicrobial agents .
- In , derivatives with aryl amines at position 5 showed enhanced antimicrobial activity, suggesting that the target compound’s morpholinyl ethylamino substituent could similarly modulate activity.
Alkoxy Chains
- The 2-propoxyethyl chain in the target compound may confer metabolic stability compared to shorter alkoxy groups. This contrasts with the methyl group in ’s compound 5, which likely reduces steric hindrance for target binding.
Nitrogen-Containing Moieties
- By contrast, ’s ligand features a pyrrolidinyl amine, which is prevalent in antiviral and anticancer agents .
Bioactivity Profile Clustering
Per , compounds with structural similarities often cluster in bioactivity profiles. Key findings:
- Pyridopyrazines and pyrazolopyrimidines (e.g., and ) show overlapping interactions with proteins involved in nucleic acid synthesis or signal transduction .
- The target compound’s morpholinyl ethylamino group aligns with bioactivity clusters associated with kinase inhibition, while its methoxypyridine group may correlate with antimicrobial activity .
Biological Activity
7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1H)-One is a complex organic compound classified under heterocyclic compounds. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating biological pathways associated with various diseases.
- Molecular Formula : C24H32N6O4
- Molecular Weight : 468.5 g/mol
- IUPAC Name : 7-(6-methoxypyridin-3-yl)-3-(2-morpholin-4-ylethylamino)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one
- InChI Key : OFRWMWHKNKWEHT-UHFFFAOYSA-N
The biological activity of this compound primarily involves:
- Enzyme Interaction : It may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Modulation : The compound interacts with various receptors, potentially altering their activity and downstream signaling.
- Cellular Pathway Influence : It affects cellular signaling pathways, which can lead to changes in cell proliferation, differentiation, and apoptosis.
Antagonistic Properties
Research indicates that compounds similar to this structure exhibit antagonistic properties against specific receptors. For instance, thieno[2,3-d]pyrimidine derivatives have shown high binding affinity and potent antagonistic activity for the luteinizing hormone-releasing hormone (LHRH) receptor, suggesting that this compound may also exhibit similar properties due to its structural analogies .
In Vitro Studies
In vitro studies have demonstrated that the compound can significantly reduce the activity of certain enzymes involved in pathological processes. For example, modifications to enhance its pharmacokinetic properties have led to candidates that effectively lower plasma levels of bioactive lipids associated with inflammation and fibrosis .
Case Studies
- LHRH Receptor Antagonism : A study on thienopyrimidine derivatives revealed that compounds with similar structures to our target compound effectively suppressed plasma LH levels in animal models. This suggests potential applications in treating hormone-dependent diseases .
- Autotaxin Inhibition : Another research effort focused on autotaxin inhibitors showed that structural modifications could lead to significant reductions in lysophosphatidic acid (LPA) levels in vivo. This highlights the potential for our compound to influence similar pathways and provide therapeutic benefits in conditions like pulmonary fibrosis .
Data Table: Comparison of Biological Activities
| Compound Name | Target Receptor | Binding Affinity (IC50) | Biological Effect |
|---|---|---|---|
| This compound | LHRH Receptor | TBD | Hormonal modulation |
| Thieno[2,3-d]pyrimidine derivative | LHRH Receptor | 0.06 nM | Suppression of LH levels |
| Autotaxin inhibitor (GLPG1690) | Autotaxin | TBD | Reduction of LPA levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
